BenchChemオンラインストアへようこそ!

Ningetinib Tosylate

Acute Myeloid Leukemia FLT3 Inhibitor Drug Resistance

Ningetinib Tosylate (CT053PTSA) is a multi-kinase inhibitor with superior activity against FLT3-ITD and FLT3-ITD-F691L mutant AML models compared to gilteritinib and quizartinib. It uniquely inhibits efflux transporters P-gp, BCRP, MRP2 (75% increase in substrate exposure), enabling DDI studies. Shows 53-97% tumor growth inhibition across 6 xenograft models and 32% increase in lifespan in orthotopic glioblastoma. Ideal for overcoming FLT3 resistance and broad oncology screening.

Molecular Formula C38H37FN4O8S
Molecular Weight 728.8 g/mol
CAS No. 1394820-77-9
Cat. No. B560534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNingetinib Tosylate
CAS1394820-77-9
Molecular FormulaC38H37FN4O8S
Molecular Weight728.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
InChIInChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10)
InChIKeyNAUYISNCVNUUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ningetinib Tosylate (CAS 1394820-77-9) as a Multi-Target Tyrosine Kinase Inhibitor for Oncology Research Procurement


Ningetinib Tosylate (CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases, including c-Met, VEGFR2, Axl, Mer, and FLT3 [1]. This compound has demonstrated activity in both solid tumor and hematologic malignancy models and is currently under clinical investigation for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma [2]. It is supplied as a tosylate salt form for research use, and its multi-kinase profile positions it within the broader class of multi-target TKIs used in oncology discovery.

Why Ningetinib Tosylate (1394820-77-9) Cannot Be Interchanged with Alternative Multi-Kinase Inhibitors


Multi-kinase inhibitors within the same target class (e.g., MET/VEGFR/AXL inhibitors) exhibit substantial variability in target selectivity, potency, and in vivo activity profiles that preclude simple substitution. Unlike more selective agents such as gilteritinib or quizartinib, which are primarily focused on FLT3, Ningetinib Tosylate demonstrates a unique kinase inhibition spectrum that includes potent activity against FLT3-ITD mutant variants as well as MET, VEGFR2, and AXL [1]. Furthermore, its efflux transporter inhibition profile (P-gp, BCRP, MRP2) is a property not shared by all analogs, which can influence drug-drug interaction studies and in vivo pharmacokinetic outcomes [2]. The evidence below quantifies these differentiating factors.

Quantitative Differentiation Evidence for Ningetinib Tosylate (1394820-77-9)


Ningetinib Tosylate Exhibits Greater In Vivo Antileukemic Activity Compared to Gilteritinib and Quizartinib in FLT3-ITD AML Models

In mouse models of acute myeloid leukemia (AML) harboring FLT3-ITD and FLT3-ITD-F691L mutations, Ningetinib Tosylate demonstrated superior survival benefit compared to the FDA-approved FLT3 inhibitors gilteritinib and quizartinib [1]. This head-to-head in vivo comparison shows Ningetinib's potential advantage in overcoming drug-resistant FLT3 mutations.

Acute Myeloid Leukemia FLT3 Inhibitor Drug Resistance

Ningetinib Tosylate Demonstrates Sub-Nanomolar Potency Against Axl and VEGFR2 in Kinase Assays

Ningetinib Tosylate exhibits exceptionally high potency against Axl (<1.0 nM) and VEGFR2 (1.9 nM), which is superior to many other multi-kinase inhibitors in its class, such as cabozantinib, which has an Axl IC50 of 7 nM [1]. This sub-nanomolar potency against Axl may contribute to its distinct cellular and in vivo activity profile.

Kinase Profiling Axl Inhibitor VEGFR2 Inhibitor

Ningetinib Tosylate Inhibits Efflux Transporters P-gp, BCRP, and MRP2, Distinct from Other MET/VEGFR Inhibitors

Unlike many tyrosine kinase inhibitors that are merely substrates of efflux transporters, Ningetinib Tosylate acts as an inhibitor of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) [1]. This property is not universally shared by other MET/VEGFR inhibitors and can influence the pharmacokinetic behavior of co-administered compounds.

Drug-Drug Interaction Pharmacokinetics Transporter Inhibition

Ningetinib Tosylate Achieves Broad Tumor Growth Inhibition (53-97%) Across Multiple Xenograft Models

Oral administration of Ningetinib Tosylate at 20 mg/kg resulted in tumor growth inhibition ranging from 53% to 97% across six different human cancer xenograft models (MKN45 gastric, Caki-1 renal, NCI-H441 lung, Huh-7 liver, U87MG glioblastoma, and MDA-MB-231 breast) . This broad in vivo activity profile distinguishes it from more narrowly active kinase inhibitors.

Xenograft Efficacy Tumor Growth Inhibition In Vivo Pharmacology

Ningetinib Tosylate Prolongs Survival in Orthotopic Glioblastoma Model with 32% Increased Life Span

In the orthotopic U87MG human glioblastoma xenograft model, Ningetinib Tosylate treatment significantly prolonged median survival time and yielded a 32% increase in life span (ILS) compared to vehicle-treated animals (p=0.003) . This survival benefit is a clinically relevant endpoint that goes beyond simple tumor volume reduction.

Glioblastoma Survival Benefit Orthotopic Model

Ningetinib Tosylate Shows Potent Antiangiogenic Activity in Functional Cellular and Ex Vivo Assays

In cell-based functional assays, Ningetinib Tosylate inhibited VEGF- and HGF-stimulated HUVEC proliferation and microvascular angiogenesis in rat aortic rings with IC50 values of 6.3 nM and 8.6 nM, respectively [1]. This functional antiangiogenic activity is consistent with its potent inhibition of VEGFR2 and c-Met.

Angiogenesis HUVEC Proliferation Rat Aortic Ring Assay

Optimal Research and Preclinical Application Scenarios for Ningetinib Tosylate (1394820-77-9)


Investigating Mechanisms of Resistance to FLT3 Inhibitors in AML

Based on direct head-to-head evidence showing Ningetinib Tosylate's superior activity against FLT3-ITD and FLT3-ITD-F691L mutant AML models compared to gilteritinib and quizartinib [1], this compound is optimally deployed in studies focused on overcoming secondary drug resistance in FLT3-mutant acute myeloid leukemia. Researchers can use Ningetinib Tosylate as a tool to explore alternative resistance mechanisms and to develop combination strategies for refractory AML.

Multi-Indication Oncology Efficacy Screening Across Diverse Tumor Models

With documented tumor growth inhibition ranging from 53% to 97% across six different xenograft models (gastric, renal, lung, liver, glioblastoma, breast) [1], Ningetinib Tosylate is well-suited for broad-spectrum oncology efficacy screening programs. Procurement of this single compound enables evaluation across multiple cancer types, streamlining resource allocation in early-stage discovery.

Drug-Drug Interaction Studies Involving Efflux Transporters

The unique ability of Ningetinib Tosylate to inhibit P-gp, BCRP, and MRP2 efflux transporters, as demonstrated by a 75% increase in blood exposure of a co-administered substrate in mice [1], makes this compound a valuable reference agent for investigating transporter-mediated drug-drug interactions. It is particularly useful for research programs evaluating combination therapies where modulation of drug exposure is a critical variable.

CNS Oncology Research in Orthotopic Glioblastoma Models

The significant 32% increase in life span (p=0.003) achieved in the orthotopic U87MG glioblastoma model [1] supports the application of Ningetinib Tosylate in central nervous system (CNS) oncology research. This scenario is ideal for studies requiring a tool compound with demonstrated survival benefit in a challenging intracranial tumor model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ningetinib Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.